2-(4-Methylphenyl)quinazolin-4(3H)-one
Overview
Description
2-(4-Methylphenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . The presence of the 4-methylphenyl group in this compound enhances its potential for various applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)quinazolin-4(3H)-one can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with isatoic anhydride, followed by cyclization. Another method includes the use of palladium-catalyzed three-component reactions involving aryl halides, amines, and carbon monoxide . These reactions typically require specific conditions such as the presence of a base, appropriate solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
2-(4-Methylphenyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, making it a valuable tool in studying cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of tumor cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: A parent compound with similar biological activities but lacking the 4-methylphenyl group.
2-Phenylquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
2-(4-Chlorophenyl)quinazolin-4(3H)-one: Contains a 4-chlorophenyl group, offering different chemical and biological properties.
Uniqueness
2-(4-Methylphenyl)quinazolin-4(3H)-one is unique due to the presence of the 4-methylphenyl group, which enhances its lipophilicity and potentially improves its interaction with biological targets. This modification can lead to increased potency and selectivity in its biological activities compared to similar compounds .
Properties
IUPAC Name |
2-(4-methylphenyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-16-13-5-3-2-4-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEHUKGJDLVHIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353976 | |
Record name | 2-(4-Methylphenyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18818-41-2 | |
Record name | 2-(4-Methylphenyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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